Vidofludimus - 717824-30-1

Vidofludimus

Catalog Number: EVT-464168
CAS Number: 717824-30-1
Molecular Formula: C20H18FNO4
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vidofludimus (also known as IMU-838 in some studies) is a novel, orally bioavailable, small molecule that acts as a selective inhibitor of dihydroorotate dehydrogenase (DHODH) [, , , , ]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, crucial for the proliferation of activated T and B lymphocytes [, , ]. By inhibiting DHODH, Vidofludimus induces metabolic stress in these cells, leading to the attenuation of pro-inflammatory cytokines, particularly IL-17A, IL-17F, and IFNg [, , ]. This selective immunomodulatory effect makes Vidofludimus a promising therapeutic candidate for various autoimmune and inflammatory disorders [, , ].

Teriflunomide

  • Compound Description: Teriflunomide is an immunomodulatory drug that works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). It is approved by the FDA for the treatment of relapsing forms of multiple sclerosis (MS) and is currently being evaluated for the treatment of COVID-19 in clinical studies. [, ]
  • Relevance: Similar to Vidofludimus, Teriflunomide is a DHODH inhibitor. [, ] Both compounds have shown efficacy against various viruses, including SARS-CoV-2, by reducing cellular pyrimidine synthesis and interfering with viral replication. [, , ] They are both orally bioavailable and have been clinically approved for several years. [] Research suggests that combining Teriflunomide with N4-hydroxycytidine (NHC), the active metabolite of Molnupiravir, may synergistically inhibit SARS-CoV-2 replication. This synergistic effect is also observed when combining NHC with Vidofludimus. []

IMU-838

  • Compound Description: IMU-838 is the calcium salt form of Vidofludimus. [, , ] It is an orally available, small molecule inhibitor of DHODH that is currently in phase 2 clinical development for ulcerative colitis (UC). [] IMU-838 selectively inhibits the de novo synthesis of pyrimidines in activated lymphocytes, leading to the suppression of T and B cell proliferation. []
  • Relevance: IMU-838 is the calcium salt form of Vidofludimus. [, , ] Both exhibit similar pharmacological properties, primarily as inhibitors of DHODH. They have demonstrated efficacy in various inflammatory and autoimmune disease models, including multiple sclerosis, ulcerative colitis, and rheumatoid arthritis. [, , ] Studies have shown promising antiviral activity of IMU-838 against SARS-CoV-2, similar to Vidofludimus. [, ]

ML390

  • Compound Description: ML390 is a potent and selective inhibitor of DHODH. []
  • Relevance: Like Vidofludimus, ML390 inhibits DHODH and has demonstrated potent antiviral activity against the West Nile virus (WNV) in vitro and in vivo. [] This shared mechanism of action suggests that targeting DHODH could be a viable strategy for developing antiviral therapies.

BAY2402234

  • Compound Description: BAY2402234 is a potent and selective DHODH inhibitor. []
  • Relevance: BAY2402234 shares a similar mechanism of action with Vidofludimus by inhibiting DHODH. [] When combined with NHC (the active form of Molnupiravir), BAY2402234 shows strong synergy in inhibiting SARS-CoV-2 replication, similar to the synergy observed with Vidofludimus and NHC. [] This suggests that BAY2402234 could also be a potential candidate for combination therapy against COVID-19.

Brequinar

  • Compound Description: Brequinar is a potent inhibitor of DHODH that has shown antitumor activity. [] It has a 50% inhibitory concentration (IC50) value of 12 nM against DHODH. []

N4-hydroxycytidine (NHC)

  • Compound Description: NHC, also known as EIDD-1931, is a nucleoside analog that interferes with SARS-CoV-2 replication. [] It is the active metabolite of the prodrug Molnupiravir (MK-4482), which is being evaluated for COVID-19 treatment in clinical studies. []
  • Relevance: While not structurally similar to Vidofludimus, NHC exhibits a synergistic effect in inhibiting SARS-CoV-2 replication when combined with DHODH inhibitors, including Vidofludimus. [] This synergy arises from the depletion of pyrimidine nucleotides caused by DHODH inhibition, leading to increased incorporation of NHC into viral RNA and subsequent disruption of viral genome synthesis. [] This combination therapy approach could enhance the efficacy of COVID-19 treatment.

Uridine

  • Compound Description: Uridine is a pyrimidine nucleoside and one of the four basic components of RNA. []
  • Relevance: Uridine supplementation can reverse the effects of Vidofludimus. [] In the context of Vidofludimus's mechanism of action, uridine supplementation can counteract the drug's effects on lymphocyte proliferation and cytokine production by providing an external source of pyrimidines, thus bypassing the need for de novo synthesis. [] This highlights the specificity of Vidofludimus's action on pyrimidine biosynthesis and its dependence on the de novo pathway.

Cytidine

  • Compound Description: Cytidine is a nucleoside molecule that is a building block of RNA. []
  • Relevance: Along with uridine, cytidine supplementation can abolish the antiviral activity of Vidofludimus against influenza virus, confirming that the antiviral effect of Vidofludimus stems from the inhibition of DHODH and the subsequent depletion of pyrimidine nucleotides. [] This finding underscores the importance of pyrimidine biosynthesis in the viral life cycle and highlights DHODH as a potential target for antiviral therapies.

Orotic Acid

  • Compound Description: Orotic acid is an intermediate in the de novo pyrimidine synthesis pathway. []
  • Relevance: Supplementation with orotic acid, similar to uridine and cytidine, can counteract the antiviral effect of Vidofludimus on the influenza virus. [] This further supports the understanding that Vidofludimus acts by inhibiting DHODH, a key enzyme in the pyrimidine synthesis pathway, and that this pathway is essential for viral replication.

7DMA (7-deaza-2′-C-methyladenosine)

  • Compound Description: 7DMA is an anti-flavivirus nucleoside analog. []
  • Relevance: While structurally different from Vidofludimus, 7DMA shares its ability to inhibit viral replication, specifically targeting flaviviruses, including the St. Louis encephalitis virus. [] This shared antiviral activity, despite different mechanisms, suggests that both compounds could be valuable tools in combating viral infections.

Salinomycin

  • Compound Description: Salinomycin is an FDA-approved antibiotic. []
  • Relevance: Salinomycin was included in a study comparing its efficacy to Vidofludimus in 3D hydrogel models of acute myeloid leukemia (AML). [] Despite both being FDA-approved drugs, Salinomycin showed efficacy against AML cells in the 3D model, while Vidofludimus did not. [] This highlights the importance of context and model systems in drug evaluation.

Atorvastatin

  • Compound Description: Atorvastatin is an FDA-approved statin drug commonly prescribed to lower cholesterol levels. []
  • Relevance: Atorvastatin was part of a study that investigated its potential as an anti-AML drug, alongside Vidofludimus. [] In the study using a 3D hydrogel model of AML, Atorvastatin demonstrated context-dependent efficacy, highlighting the influence of the microenvironment on drug response. [] Although both are FDA-approved, their different activities in the AML model demonstrate the need for further research to explore their potential applications in various diseases.

BAY 41-2272

  • Compound Description: BAY 41-2272 is a chemical compound with a 1H-pyrazolo[3,4-b]pyridine scaffold. [] It acts as an inhibitor of human dihydroorotate dehydrogenase (hDHODH). []
  • Relevance: BAY 41-2272, like Vidofludimus, targets hDHODH. [] It served as the starting point for developing novel hDHODH inhibitors, leading to the discovery of compound "w2" with improved potency and pharmacokinetic properties. [] Both compounds and their derivatives offer valuable insights into the structure-activity relationships of hDHODH inhibitors and their potential for treating inflammatory bowel disease.

Compound "w2" (2-(1-(2-chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine)

  • Compound Description: Compound "w2" represents a potent and drug-like hDHODH inhibitor derived from the optimization of BAY 41-2272. [] It exhibits an IC50 value of 173.4 nM against hDHODH, demonstrating significant inhibitory activity. [] In preclinical studies, compound "w2" demonstrated acceptable pharmacokinetic characteristics and showed promising therapeutic effects in a mouse model of ulcerative colitis. []
  • Relevance: Similar to Vidofludimus, compound "w2" targets hDHODH. [] It represents a novel chemical entity discovered through the optimization of BAY 41-2272. [] Compared to Vidofludimus, compound "w2" shows superior therapeutic effects in a mouse model of ulcerative colitis, surpassing even the efficacy of the JAK inhibitor tofacitinib. [] This finding highlights the potential of compound "w2" as a promising hDHODH inhibitor for treating inflammatory bowel disease and emphasizes the ongoing efforts to discover and develop more potent and effective drugs in this class.
Overview

Vidofludimus, also known as IMU-838, is a novel pharmaceutical compound primarily recognized for its role as a selective inhibitor of dihydroorotate dehydrogenase, an enzyme critical in the de novo synthesis of pyrimidine nucleotides. This compound has garnered attention for its immunomodulatory properties and potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, Crohn’s disease, and ulcerative colitis. Additionally, recent studies have explored its efficacy in treating viral infections, particularly hepatitis E and severe cases of SARS-CoV-2.

Source and Classification

Vidofludimus is derived from the class of compounds known as dihydroorotate dehydrogenase inhibitors. It is classified as an immunomodulatory drug due to its ability to selectively target and modulate immune responses by inhibiting the proliferation of activated lymphocytes. The compound exists in both its free acid form and as a calcium salt formulation, which has been developed for oral administration.

Synthesis Analysis

Methods and Technical Details

The synthesis of vidofludimus involves several chemical reactions that produce the active pharmaceutical ingredient. The detailed synthetic route typically includes:

  1. Starting Materials: The synthesis begins with cycloalkene-1,2-dicarboxylic acids as precursors.
  2. Reactions: Key steps involve cyclization and functionalization reactions that lead to the formation of the core structure of vidofludimus.
  3. Purification: The final product is purified through crystallization techniques to ensure high purity suitable for clinical applications.

The specific methods used in the synthesis can vary based on the desired polymorph or salt form, with attention given to yield and purity throughout the process .

Molecular Structure Analysis

Structure and Data

The molecular structure of vidofludimus is characterized by a unique arrangement that allows it to effectively inhibit dihydroorotate dehydrogenase. Its chemical formula is C₁₈H₁₈F₃N₃O₄S, with a molecular weight of approximately 397.41 g/mol.

  • Crystallography: The crystal structure has been elucidated through X-ray crystallography, revealing detailed interactions between vidofludimus and its target enzyme .
  • Polymorphism: Vidofludimus exhibits polymorphism, with different crystalline forms that may influence its pharmacokinetic properties .
Chemical Reactions Analysis

Reactions and Technical Details

Vidofludimus undergoes specific biochemical reactions once administered:

  1. Inhibition of Dihydroorotate Dehydrogenase: By binding to the active site of this enzyme, vidofludimus disrupts the conversion of dihydroorotate to orotate, effectively limiting pyrimidine synthesis.
  2. Impact on Immune Cells: This inhibition leads to metabolic stress in activated lymphocytes, resulting in reduced cytokine production and apoptosis in these cells .

The selectivity towards activated immune cells minimizes side effects commonly associated with broader immunosuppressive therapies.

Mechanism of Action

Process and Data

The mechanism of action of vidofludimus involves several key processes:

  1. Targeting Activated Lymphocytes: Vidofludimus selectively inhibits dihydroorotate dehydrogenase in metabolically activated lymphocytes, which are crucial for immune responses.
  2. Induction of Apoptosis: Prolonged inhibition leads to stabilization of pro-apoptotic signals within these cells, promoting their programmed cell death.
  3. Cytokine Regulation: By reducing the availability of pyrimidines necessary for RNA synthesis, vidofludimus decreases the transcription of pro-inflammatory cytokines such as interleukin-17 and interferon-gamma .

This multifaceted approach renders vidofludimus effective in treating conditions characterized by overactive immune responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vidofludimus displays several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but exhibits limited solubility in water, which affects its formulation strategies.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Half-Life: Vidofludimus has a plasma half-life of approximately 30 hours in humans, facilitating once-daily dosing regimens .

These properties are critical for optimizing its formulation for clinical use.

Applications

Scientific Uses

Vidofludimus has a range of potential applications in medicine:

  1. Autoimmune Diseases: Clinical trials have demonstrated efficacy in conditions such as rheumatoid arthritis and inflammatory bowel diseases like Crohn's disease and ulcerative colitis .
  2. Viral Infections: Recent studies suggest that vidofludimus may have antiviral properties against hepatitis E virus by depleting pyrimidine nucleotide pools essential for viral replication .
  3. Cholestatic Liver Disease: As a partial agonist of farnesoid X receptor, vidofludimus may help regulate bile acid homeostasis and reduce liver fibrosis .

These diverse applications highlight vidofludimus's potential as a versatile therapeutic agent across multiple disease states.

Properties

CAS Number

717824-30-1

Product Name

Vidofludimus

IUPAC Name

2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25)

InChI Key

XPRDUGXOWVXZLL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F

Synonyms

2-(3-fluoro-3'-methoxybiphenyl-4-carbamoyl)cyclopent-1-enecarboxylic acid
4SC-101
vidofludimus

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.